6-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile
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Overview
Description
6-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile is a chemical compound belonging to the class of benzopyrans, which are known for their diverse biological activities. This compound is characterized by the presence of a methoxy group at the 6th position, a methyl group at the 2nd position, and a carbonitrile group at the 3rd position of the benzopyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-methoxy-2-methylphenol with a suitable nitrile source in the presence of a base. The reaction is often carried out in an organic solvent such as acetone or ethanol, and the temperature is maintained around 50-100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
6-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one, 3-(1,1-dimethyl-2-propenyl)-7-hydroxy-6-methoxy-: Similar structure with different substituents.
2H-1-Benzopyran-2-one, 7-methoxy-6-(3-methyl-2-butenyl)-: Another benzopyran derivative with different functional groups.
Uniqueness
6-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
57543-75-6 |
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Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
6-methoxy-2-methyl-2H-chromene-3-carbonitrile |
InChI |
InChI=1S/C12H11NO2/c1-8-10(7-13)5-9-6-11(14-2)3-4-12(9)15-8/h3-6,8H,1-2H3 |
InChI Key |
UUSZDXMVPFHPTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=CC2=C(O1)C=CC(=C2)OC)C#N |
Origin of Product |
United States |
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